molecular formula C12H15FO2 B13081011 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid

Cat. No.: B13081011
M. Wt: 210.24 g/mol
InChI Key: BODCZJOUGKBPEO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a butanoic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-methylphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups on the phenyl ring, along with the butanoic acid moiety, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-5-4-8(3)10(13)6-9/h4-7,11H,1-3H3,(H,14,15)

InChI Key

BODCZJOUGKBPEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)C)C(=O)O)F

Origin of Product

United States

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